(3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid
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Overview
Description
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is a compound of significant interest in organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. This compound is notable for its stereochemistry, with specific (3S,4S) configurations, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures, although specific conditions may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
Scientific Research Applications
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, given its structural similarity to certain amino acids.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing selective transformations of other functional groups. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure, but lacks the hydroxyl and methyl groups.
Benzyl carbamate: Another carbamate protecting group, but with a benzyl group instead of tert-butyl.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and stability profiles.
Uniqueness
(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and Boc-protected amine groups. This combination of functional groups and stereochemistry makes it particularly useful in stereoselective synthesis and as an intermediate in the production of complex molecules.
Properties
IUPAC Name |
3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIQRHBVNGRPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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